N'-[(E)-(4-ethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-ethoxybenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activities, including its use as an anti-inflammatory and antioxidant agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s effects are mediated through its binding to specific receptors and modulation of signaling pathways.
Comparison with Similar Compounds
N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can be compared with other triazole derivatives such as:
4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
The uniqueness of N’-[(E)-(4-ETHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N5O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C24H21N5O2/c1-2-31-21-15-13-18(14-16-21)17-25-27-24(30)22-26-23(19-9-5-3-6-10-19)29(28-22)20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,30)/b25-17+ |
InChI Key |
YLAYRDGDAAYUNY-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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